

# Sitravatinib Administration in In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **sitravatinib**, a spectrum-selective tyrosine kinase inhibitor, in preclinical in vivo mouse models. The information compiled here is intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of **sitravatinib** in various cancer models.

#### Introduction

**Sitravatinib** (formerly MGCD516) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, RET, and MET.[1][2] By inhibiting these pathways, **sitravatinib** has demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[3] These notes provide detailed protocols and data for the application of **sitravatinib** in in vivo mouse studies.

## **Quantitative Data Summary**

The following tables summarize the dosages and experimental models reported in the literature for **sitravatinib** in vivo mouse studies.

Table 1: Sitravatinib Dosage and Administration in Mouse Models



| Dosage<br>(mg/kg/day) | Administrat<br>ion Route | Vehicle                                                           | Mouse<br>Strain(s)                             | Tumor<br>Model(s)                                     | Reference(s |
|-----------------------|--------------------------|-------------------------------------------------------------------|------------------------------------------------|-------------------------------------------------------|-------------|
| 10                    | Oral gavage<br>(p.o.)    | Not specified                                                     | Athymic                                        | Not specified<br>(Pharmacokin<br>etic study)          | [4]         |
| 15                    | Oral gavage<br>(p.o.)    | DMSO                                                              | NSG                                            | NGP-iRFP-<br>luc<br>(Neuroblasto<br>ma xenograft)     |             |
| 20                    | Oral gavage<br>(p.o.)    | Vehicle, PEG300 (40% v/v) and 0.1N HCl in normal saline (60% v/v) | Athymic,<br>DBA/2,<br>C57BL/6,<br>Balb/c, SCID | KLN205,<br>CT1B-A5,<br>E0771, 4T1,<br>RENCA,<br>LM2-4 | [4]         |
| 30                    | Oral gavage<br>(p.o.)    | DMSO                                                              | NSG                                            | Kelly-iRFP-<br>luc<br>(Neuroblasto<br>ma xenograft)   |             |

Table 2: Summary of In Vivo Efficacy Studies with Sitravatinib



| Mouse<br>Strain | Tumor<br>Cell Line | Implantati<br>on Site              | Sitravatin<br>ib Dose<br>(mg/kg/da<br>y) | Treatmen<br>t Duration                 | Observed<br>Outcome                                      | Referenc<br>e(s) |
|-----------------|--------------------|------------------------------------|------------------------------------------|----------------------------------------|----------------------------------------------------------|------------------|
| DBA/2           | KLN205             | Subcutane<br>ous                   | 20                                       | 6 days                                 | Significant<br>inhibition of<br>tumor<br>progressio<br>n | [4]              |
| C57BL/6         | CT1B-A5            | Subcutane<br>ous                   | 20                                       | Not<br>specified                       | Significant inhibition of tumor progression              | [4]              |
| C57BL/6         | E0771              | Mammary<br>fat pad<br>(orthotopic) | 20                                       | 6 days                                 | Significant<br>inhibition of<br>tumor<br>progressio<br>n | [4]              |
| Balb/c          | 4T1                | Mammary<br>fat pad<br>(orthotopic) | 20                                       | Until<br>primary<br>tumor<br>resection | Enhanced primary tumor growth inhibition                 |                  |
| Balb/c          | RENCA              | Kidney<br>(orthotopic)             | 20                                       | Until<br>primary<br>tumor<br>resection | Enhanced primary tumor growth inhibition                 |                  |
| SCID            | LM2-4              | Mammary<br>fat pad<br>(orthotopic) | 20                                       | Until<br>primary<br>tumor<br>resection | Enhanced primary tumor growth inhibition                 |                  |



| NSG | NGP-iRFP-<br>luc   | Sub-renal<br>capsule | 15 | 4 weeks | Inhibition of tumor engraftmen t and progressio n |
|-----|--------------------|----------------------|----|---------|---------------------------------------------------|
| NSG | Kelly-iRFP-<br>luc | Not<br>specified     | 30 | 3 weeks | Inhibition of<br>tumor<br>progressio<br>n         |

## **Experimental Protocols Formulation of Sitravatinib for Oral Gavage**

This protocol is based on a published study and provides a method for preparing **sitravatinib** for oral administration to mice.

#### Materials:

- Sitravatinib powder
- Polyethylene glycol 300 (PEG300)
- 0.1N Hydrochloric acid (HCI) in normal saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

 Calculate the required amount of sitravatinib based on the desired concentration and the total volume of the formulation to be prepared.



- For a 20 mg/kg dose in a mouse with a dosing volume of 10 ml/kg, a 2 mg/ml solution is required.
- Prepare the vehicle by mixing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline. For example, to make 10 ml of vehicle, mix 4 ml of PEG300 with 6 ml of 0.1N HCl in normal saline.
- Weigh the calculated amount of sitravatinib powder and place it in a sterile microcentrifuge tube.
- · Add the vehicle to the sitravatinib powder.
- Vortex the mixture vigorously until the powder is completely suspended. Sonication can be used to aid in dissolution if necessary.
- Visually inspect the suspension to ensure it is homogenous before administration.
- · Prepare the formulation fresh daily.

## In Vivo Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **sitravatinib** in a subcutaneous or orthotopic mouse tumor model.

#### Materials:

- Appropriate mouse strain (e.g., C57BL/6, Balb/c, Athymic nude)
- Tumor cells in sterile PBS or culture medium
- Sitravatinib formulation and vehicle control
- Gavage needles (20-22 gauge, with a rounded tip)
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Surgical instruments (for orthotopic models)



#### Procedure:

- Tumor Cell Implantation:
  - Subcutaneous Model: Inject the desired number of tumor cells (e.g., 0.5 x 10<sup>6</sup> to 1 x 10<sup>6</sup> cells) in a volume of 100-200 μl of sterile PBS or culture medium into the flank of the mouse.
  - Orthotopic Model: Under anesthesia, surgically implant the tumor cells into the relevant organ (e.g., mammary fat pad, kidney).
- Tumor Growth Monitoring:
  - Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
- Treatment Administration:
  - Randomize mice into treatment groups (e.g., vehicle control, sitravatinib).
  - Administer sitravatinib or vehicle control daily via oral gavage at the desired dose.
- Endpoint Analysis:
  - Continue treatment for the specified duration (e.g., 2-4 weeks).
  - Monitor animal health and body weight regularly.
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor volume and weight.
  - Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry,
     Western blotting, flow cytometry).

## **Pharmacokinetic Analysis**



While specific pharmacokinetic parameters for **sitravatinib** in mice are not readily available in the public literature, the following protocol describes a method for collecting samples for such an analysis.[4]

#### Procedure:

- Administer a single dose of sitravatinib to mice via oral gavage.
- Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0, 1, 4, 6, 10, 16, and 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., Na citrate).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Analyze the plasma concentration of sitravatinib using a validated analytical method such as HPLC-MS/MS.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated using appropriate software.

## **Safety and Toxicology**

Preclinical toxicology studies in rats and dogs were conducted to determine the starting dose for human clinical trials.[5] In a study with immunocompetent mice, no adverse effects were observed with **sitravatinib** treatment.[4] However, it is crucial to monitor mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress, throughout the duration of the study.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo mouse efficacy study.





Click to download full resolution via product page

Caption: **Sitravatinib** mechanism of action signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-QTc modeling of sitravatinib in patients with advanced solid malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sitravatinib Administration in In Vivo Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680992#sitravatinib-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com